2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- can be achieved through several methods. One common approach involves the cyclization of 5-hydroxyheptanoic acid under acidic conditions to form the lactone ring . This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity lactone suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the lactone ring under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted lactones and derivatives.
Scientific Research Applications
2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- involves its interaction with specific molecular targets and pathways. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then interact with various enzymes and receptors in biological systems. The specific pathways and targets depend on the context of its application, such as its antimicrobial or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
δ-Valerolactone: Another lactone with a five-membered ring structure.
γ-Butyrolactone: A lactone with a four-membered ring structure.
ε-Caprolactone: A lactone with a seven-membered ring structure.
Uniqueness
2H-Pyran-2-one, 6-ethyltetrahydro-, (6R)- is unique due to its six-membered ring structure with an ethyl substituent, which imparts specific chemical and physical properties. This structural uniqueness makes it valuable for specific applications in organic synthesis and industrial production .
Properties
CAS No. |
108943-43-7 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(6R)-6-ethyloxan-2-one |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
JFVQYQDTHWLYHG-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@H]1CCCC(=O)O1 |
Canonical SMILES |
CCC1CCCC(=O)O1 |
Origin of Product |
United States |
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